[(3S,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
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Overview
Description
Drevogenin A is a naturally occurring steroidal compound belonging to the pregnane glycoside class. It is primarily isolated from the plant Dregea volubilis, which is known for its medicinal properties. Drevogenin A is characterized by its complex molecular structure, which includes multiple hydroxyl groups and an acetoxy group. This compound exhibits various biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Drevogenin A is intricate due to its complex structure. Typically, it involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and glycosylation reactions. The synthetic route often starts with a suitable steroidal precursor, which undergoes a series of chemical transformations to introduce the necessary functional groups and stereochemistry.
Industrial Production Methods: Industrial production of Drevogenin A is generally achieved through extraction from natural sources, particularly the plant Dregea volubilis. The extraction process involves the following steps:
Harvesting and Drying: The plant material is harvested and dried to reduce moisture content.
Extraction: The dried plant material is subjected to solvent extraction using organic solvents such as methanol or chloroform.
Purification: The crude extract is purified using chromatographic techniques to isolate Drevogenin A in its pure form.
Chemical Reactions Analysis
Types of Reactions: Drevogenin A undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the hydroxyl groups present in Drevogenin A, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s functional properties.
Substitution: Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Drevogenin A can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Drevogenin A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex steroidal compounds.
Biology: Drevogenin A is used in studies investigating its antimicrobial and anticancer activities.
Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of Drevogenin A involves its interaction with cellular targets, leading to various biological effects. In cancer cells, Drevogenin A induces apoptosis (programmed cell death) by activating specific signaling pathways. It also inhibits the growth of bacteria by disrupting their cell membrane integrity. The molecular targets of Drevogenin A include enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Drevogenin A is part of a family of steroidal compounds with similar structures and biological activities. Some of the similar compounds include:
Drevogenin D: Another steroidal compound with similar anticancer properties.
Kaempferol: A flavonoid with antioxidant and anticancer activities.
Dregeosides: Glycosides isolated from Dregea volubilis with various biological effects.
Uniqueness: Drevogenin A is unique due to its specific molecular structure, which includes multiple hydroxyl groups and an acetoxy group. This structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C28H42O7 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(3S,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21?,23+,24-,25+,26-,27-,28-/m0/s1 |
InChI Key |
VZYFPJYRFFDDKS-YWBZNZOFSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2C(CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C |
Canonical SMILES |
CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C |
Origin of Product |
United States |
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